

# troubleshooting monoastral spindle formation with PVZB1194

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Compound of Interest		
Compound Name:	PVZB1194	
Cat. No.:	B15605635	Get Quote

## **PVZB1194 Technical Support Center**

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **PVZB1194**, a potent inhibitor of the mitotic kinesin Eg5, to study monoastral spindle formation.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **PVZB1194**?

A1: **PVZB1194** is a novel allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2] Unlike many other Eg5 inhibitors that bind to the loop L5 region, **PVZB1194** binds to a distinct allosteric pocket formed by helices α4 and α6.[3][4][5] This binding event distorts the ATP-binding site, functioning as an ATP-competitive inhibitor and preventing the motor protein from executing its function.[4][6] Eg5 is a plus-end directed motor protein essential for establishing a bipolar spindle during mitosis by pushing duplicated centrosomes apart.[6][7] By inhibiting Eg5, **PVZB1194** prevents centrosome separation, leading to the formation of a characteristic "monoastral" spindle.[4][8]

Q2: What is the expected cellular phenotype after treating cells with **PVZB1194**?

A2: The primary phenotype is the formation of monoastral spindles, where duplicated but unseparated centrosomes organize a single radial array of microtubules.[4][8] This aberrant spindle structure activates the spindle assembly checkpoint, leading to a prolonged mitotic







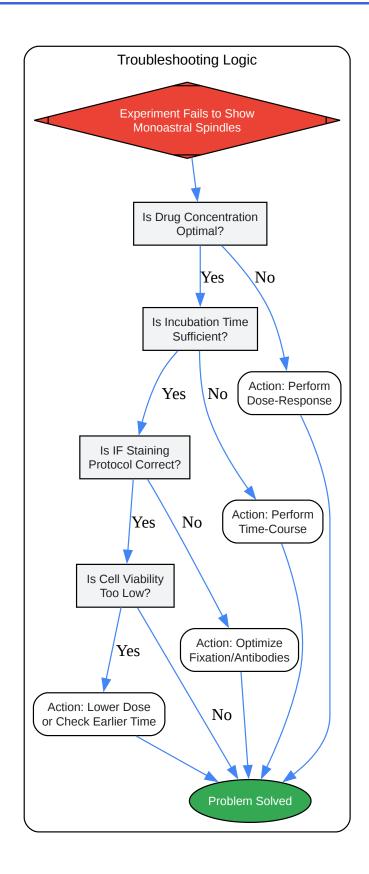
arrest in the G2/M phase of the cell cycle.[6][8] Consequently, researchers should observe an accumulation of cells with condensed chromosomes and a 4N DNA content. Inhibition of Eg5 has been shown to induce cell death in many cancer cell lines following mitotic arrest.[4]

Q3: How does **PVZB1194** differ from other Eg5 inhibitors like Monastrol or S-trityl-L-cysteine (STLC)?

A3: While all these compounds inhibit Eg5, their binding sites and mechanisms differ. Monastrol and STLC bind to an allosteric pocket near loop L5, trapping the motor in a weak microtubule-binding state.[5][6][7] **PVZB1194**, however, binds to the α4/α6 allosteric pocket.[3] [4] This distinction is significant, as it may allow **PVZB1194** to be effective against cell lines that have developed resistance to loop L5 inhibitors.[4][5]

## **Proposed Mechanism of Action of PVZB1194**





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